7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family This compound is notable for its unique structure, which includes a fluorophenyl group, an amino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method involves the reaction of cyclic compounds containing active methylene groups with 2-fluorobenzaldehyde and malononitrile in a solution of water and ethanol (1:1 ratio) as a three-component system . The reaction is carried out under reflux conditions for approximately 2 hours, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several notable applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent.
Biological Research: The compound’s ability to inhibit specific enzymes, such as tyrosine kinases, makes it a valuable tool for studying cellular signaling pathways and cancer biology.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure and have been studied for their potential as PARP-1 inhibitors with antitumor activity.
Pyrazolo[3,4-d]pyrimidinone Derivatives: These compounds also exhibit cytotoxic activity and have been investigated for their antimicrobial properties.
Uniqueness
What sets 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile apart is its specific substitution pattern, which includes the fluorophenyl group and the carbonitrile group. These unique features contribute to its distinct biological activity and make it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H9FN4O3 |
---|---|
Molecular Weight |
300.24 g/mol |
IUPAC Name |
7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H9FN4O3/c15-8-4-2-1-3-6(8)9-7(5-16)11(17)22-13-10(9)12(20)18-14(21)19-13/h1-4,9H,17H2,(H2,18,19,20,21) |
InChI Key |
USICXLQDYHLVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.